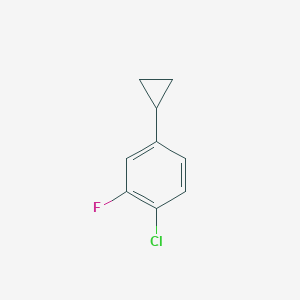
1-Chloro-4-cyclopropyl-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-cyclopropyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a chlorine atom at the first position, a cyclopropyl group at the fourth position, and a fluorine atom at the second position. The unique arrangement of these substituents imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclopropyl-2-fluorobenzene can be synthesized through various synthetic routes. One common method involves the halogenation of cyclopropylbenzene followed by fluorination. The reaction typically employs reagents such as chlorine gas and hydrogen fluoride under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, resulting in further substitution on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Quinones and cyclohexane derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-Chloro-4-cyclopropyl-2-fluorobenzene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-cyclopropyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s unique substituents influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The cyclopropyl group, in particular, can enhance the compound’s stability and modulate its biological activity.
Comparación Con Compuestos Similares
1-Chloro-4-fluorobenzene: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-fluorobenzene: The position of the fluorine atom affects the compound’s reactivity and interactions.
4-Cyclopropyl-2-fluorobenzene: Absence of the chlorine atom alters the compound’s chemical behavior.
Uniqueness: 1-Chloro-4-cyclopropyl-2-fluorobenzene stands out due to the presence of both chlorine and fluorine atoms along with the cyclopropyl group. This combination imparts unique chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H8ClF |
|---|---|
Peso molecular |
170.61 g/mol |
Nombre IUPAC |
1-chloro-4-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
RNVGMNRPLUTRJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















